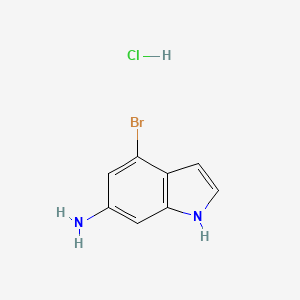

4-Bromo-1H-indol-6-amine hydrochloride

Descripción general

Descripción

4-Bromo-1H-indol-6-amine hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the fourth position and an amine group at the sixth position on the indole ring, with a hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indol-6-amine hydrochloride typically involves the bromination of 1H-indole followed by amination. One common method includes the bromination of 1H-indole at the fourth position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 4-bromo-1H-indole is then subjected to amination at the sixth position using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions can also modify the indole ring or the substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Ammonia or Amines: Used for amination.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

Substituted Indoles: Resulting from substitution reactions.

Oxidized Derivatives: Formed through oxidation.

Coupled Products: From coupling reactions with boronic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Bromo-1H-indol-6-amine hydrochloride has been investigated for its potential anticancer properties. It serves as a precursor in the synthesis of indole-based compounds that exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of breast cancer cells by inducing apoptosis through the modulation of key signaling pathways such as Akt and mTOR .

Case Study: Indole Derivatives

A study synthesized several indole derivatives based on this compound and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .

Biochemical Research

Inhibition of Enzymatic Activity

Research has shown that this compound can act as an inhibitor of cystathionine γ-synthase (bCSE), an enzyme involved in the synthesis of hydrogen sulfide (H2S) in bacteria. Inhibiting this enzyme enhances the sensitivity of pathogenic bacteria to antibiotics, providing a potential avenue for developing new antibacterial therapies .

Case Study: Antibiotic Potentiation

A series of experiments demonstrated that compounds derived from this compound significantly increased the efficacy of standard antibiotics against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of this compound in overcoming antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 4-Bromo-1H-indol-6-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets, affecting cellular pathways and biological responses.

Comparación Con Compuestos Similares

4-Bromo-1H-indole: Lacks the amine group at the sixth position.

6-Amino-1H-indole: Lacks the bromine atom at the fourth position.

4-Bromo-1H-indol-3-amine: Has the amine group at the third position instead of the sixth.

Uniqueness: 4-Bromo-1H-indol-6-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry.

Actividad Biológica

4-Bromo-1H-indol-6-amine hydrochloride is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential applications in various fields, supported by relevant case studies and research findings.

Target Enzymes and Pathways

The compound primarily acts as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous cellular processes, including metabolism, gene expression, and cell signaling. GSK-3 inhibition by this compound leads to altered cellular signaling pathways that can influence various biological outcomes, including those related to cancer and neurodegenerative diseases .

Biochemical Interactions

This compound interacts with several biomolecules, affecting their activity. The compound's unique structure allows it to engage in specific interactions that can modulate multiple biochemical pathways .

Cellular Effects

Influence on Cell Types

Research indicates that this compound affects various cell types, leading to changes in cellular metabolism and signaling pathways. For instance, the inhibition of GSK-3 can result in altered gene expression profiles which may have therapeutic implications for diseases such as cancer .

Case Study: Cancer Cell Lines

In studies involving cancer cell lines, this compound demonstrated significant cytotoxic effects. For example, treatment with the compound resulted in reduced viability of MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Anticancer Potential

The compound's ability to inhibit GSK-3 has been linked to its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .

Applications in Research and Industry

This compound serves multiple roles across various fields:

Chemistry : It is utilized as a building block for synthesizing more complex indole derivatives.

Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine : It is being explored for drug development targeting specific biological pathways associated with diseases like cancer and neurodegeneration.

Análisis De Reacciones Químicas

Sulfonylation Reactions

The primary amine group undergoes sulfonylation with various sulfonyl chlorides under basic conditions. This reaction is widely utilized to create sulfonamide derivatives for pharmaceutical applications (Table 1).

Table 1: Sulfonylation Reactions of 4-Bromo-1H-indol-6-amine Hydrochloride

These reactions proceed via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming stable sulfonamides . The pyridine acts as a base to neutralize HCl, driving the reaction forward.

Alkylation Reactions

The amine group can be alkylated using alkyl halides or iodomethane under strongly basic conditions, forming secondary or tertiary amines (Table 2).

Table 2: Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Iodomethane | NaHMDS | DMF, 0°C → RT | 1-Methyl-4-bromo-1H-indol-6-amine | 90% | |

| Benzyl bromide | K₂CO₃ | DMF, 80°C | N-Benzyl-4-bromo-1H-indol-6-amine | 75% |

Sodium hexamethyldisilazide (NaHMDS) deprotonates the amine, enabling nucleophilic substitution at the methyl group of iodomethane .

Cross-Coupling Reactions

The bromine substituent at the 4-position participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation (Table 3).

Table 3: Cross-Coupling Reactions

These reactions typically follow Suzuki-Miyaura or Heck mechanisms, replacing the bromine with aryl or alkenyl groups .

Acetylation and Acylation

The amine group reacts with acyl chlorides or anhydrides to form amides (Figure 1).

Example Reaction:

(Yield: 88%, Conditions: Triethylamine, THF, RT)

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C3 position due to its electron-rich nature.

Nitration Example:

(Yield: 70%, Conditions: 0°C → RT, 4 h)

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

- Sulfonamide derivatives inhibit bacterial cystathionine γ-lyase (IC₅₀ = 1.2–3.8 μM) .

- Alkylated analogs show GSK-3β inhibition (IC₅₀ = 0.45 μM) with anticancer potential.

Stability Considerations

Propiedades

IUPAC Name |

4-bromo-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;/h1-4,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTBJDSXFWUXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646543 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134753-48-2 | |

| Record name | 4-Bromo-1H-indol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.